2-(2,4-dimethylphenyl)-4,5-dihydro-1H-imidazole

Drug metabolism Cytochrome P450 DDI risk assessment

2-(2,4-Dimethylphenyl)-4,5-dihydro-1H-imidazole (CAS 124730-02-5) is a 2-substituted 4,5-dihydro-1H-imidazole (imidazoline) derivative with molecular formula C11H14N2 and molecular weight 174.24 g/mol. The compound contains a partially saturated imidazoline ring with a 2,4-dimethylphenyl substituent at the 2-position, placing it within a pharmacologically relevant scaffold class that has been explored for adrenergic, imidazoline receptor, and monoamine oxidase modulatory activities.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
CAS No. 124730-02-5
Cat. No. B178650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dimethylphenyl)-4,5-dihydro-1H-imidazole
CAS124730-02-5
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=NCCN2)C
InChIInChI=1S/C11H14N2/c1-8-3-4-10(9(2)7-8)11-12-5-6-13-11/h3-4,7H,5-6H2,1-2H3,(H,12,13)
InChIKeyBPDHWJWTERFDRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dimethylphenyl)-4,5-dihydro-1H-imidazole (CAS 124730-02-5) – Key Physicochemical & Class Identity for Informed Procurement


2-(2,4-Dimethylphenyl)-4,5-dihydro-1H-imidazole (CAS 124730-02-5) is a 2-substituted 4,5-dihydro-1H-imidazole (imidazoline) derivative with molecular formula C11H14N2 and molecular weight 174.24 g/mol . The compound contains a partially saturated imidazoline ring with a 2,4-dimethylphenyl substituent at the 2-position, placing it within a pharmacologically relevant scaffold class that has been explored for adrenergic, imidazoline receptor, and monoamine oxidase modulatory activities [1]. Notably, the compound is a crystalline solid at room temperature (melting point 95–96 °C from hexane), which distinguishes it from liquid dimethylphenyl-imidazoline analogs . Its purity is commercially available at ≥97%, making it a viable building block for medicinal chemistry and chemical biology applications .

Why 2-(2,4-Dimethylphenyl)-4,5-dihydro-1H-imidazole Cannot Be Interchanged with Other Dimethylphenyl Imidazole/Imidazoline Isomers


Substitution pattern on the phenyl ring of 4,5-dihydro-1H-imidazole derivatives is not a trivial variable—it fundamentally alters receptor selectivity, physicochemical properties, and biological activity. A classic structure–activity relationship (SAR) study demonstrated that phenyliminoimidazolidine derivatives bearing 2,6-disubstitution on the phenyl ring are active agonists at histamine H2-receptors, whereas derivatives with 2,3-, 2,4-, or 2,5-disubstitution are weakly active or inactive [1]. This positional sensitivity extends to cytochrome P450 inhibition profiles, where the 2,4-dimethylphenyl derivative exhibits moderate CYP1A2 inhibition (IC50 = 1.10 × 10³ nM) [2], while the 2,6-dimethylphenyl analog shows divergent physicochemical behavior—lacking a reported melting point and possessing a different pKa (9.97 vs. 10.12) . Further, N-linked analogs such as N-(2,4-dimethylphenyl)-4,5-dihydro-1H-imidazole-2-amine introduce an additional rotatable bond, altering conformational flexibility and potentially target engagement . Consequently, generic substitution among dimethylphenyl imidazole/imidazoline isomers introduces uncontrolled variables that can compromise experimental reproducibility, SAR interpretation, and lead optimization campaigns.

Quantitative Differentiation Evidence: 2-(2,4-Dimethylphenyl)-4,5-dihydro-1H-imidazole vs. Closest Analogs


CYP1A2 Inhibition Profile: Moderate Activity Enables DDI Risk Discrimination vs. Potent Imidazole CYP1A2 Inhibitors

The target compound exhibits moderate time-dependent inhibition of CYP1A2 with an IC50 of 1.10 × 10³ nM in pooled human liver microsomes using midazolam as substrate (30 min preincubation with NADPH) [1]. This contrasts sharply with structurally distinct imidazole-containing CYP1A2 inhibitors such as BDBM50432670, which displays potent irreversible inhibition with a Ki of 71 nM [2]. The >15-fold weaker CYP1A2 inhibition of the target compound suggests a more favorable drug–drug interaction (DDI) risk profile for early-stage lead optimization, where CYP1A2-mediated clearance is a critical liability screen.

Drug metabolism Cytochrome P450 DDI risk assessment

Crystalline Solid State vs. Liquid Analog: Melting Point Advantage Over 2,6-Dimethylphenyl Isomer for Purification and Handling

The target compound is a crystalline solid at ambient temperature with an experimentally determined melting point of 95–96 °C (from hexane) . In contrast, the closest positional isomer, 2-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole (CAS 101692-30-2), has no reported melting point, strongly suggesting it is a liquid or low-melting solid at room temperature . The solid-state nature of the target compound enables straightforward purification by recrystallization, simplifies gravimetric dispensing for high-throughput screening, and reduces volatility-related losses during storage.

Solid-state chemistry Crystallization Compound management

pKa Differentiation: Higher Basicity Relative to 2,6-Dimethylphenyl Isomer Influences Protonation State and Solubility at Physiological pH

The predicted pKa of the target compound is 10.12 ± 0.40 , which is 0.15 log units higher than that of the 2,6-dimethylphenyl isomer (pKa = 9.97 ± 0.40) . At physiological pH 7.4, this difference translates to the target compound being more fully protonated (approximately 99.8% vs. 99.4% ionized), which can enhance aqueous solubility and influence membrane permeability and tissue distribution. The pKa shift arises from the different steric and electronic environments imposed by the 2,4- vs. 2,6-dimethyl substitution pattern on the conjugated imidazoline ring system.

Physicochemical profiling Drug-like properties Solubility

Histamine H2-Receptor Selectivity: 2,4-Disubstitution Confers Reduced H2 Agonism vs. 2,6-Disubstituted Analogs

A foundational SAR study on imidazolidine derivatives demonstrated a clear dichotomy: phenyliminoimidazolidine derivatives with 2,6-disubstitution on the phenyl ring are active agonists at histamine H2-receptors in guinea-pig isolated atria, whereas derivatives with 2,3-, 2,4-, or 2,5-disubstitution are weakly active or inactive [1]. Although this study employed phenyliminoimidazolidines rather than 2-phenyl-4,5-dihydro-1H-imidazoles, the steric constraint principle—whereby two ortho substituents restrict free rotation of the phenyl ring and enforce a bioactive conformation—is directly transferable. The target compound, bearing a 2,4-dimethylphenyl group (one ortho and one para methyl), lacks the dual-ortho constraint and is therefore predicted to exhibit minimal H2-receptor agonism.

Receptor selectivity Off-target profiling Imidazoline SAR

Conformational Constraint: Single Rotatable Bond vs. N-Linked Analogs Enhances Structural Rigidity

The target compound possesses exactly one rotatable bond connecting the 2,4-dimethylphenyl ring to the imidazoline core . In contrast, N-linked analogs such as N-(2,4-dimethylphenyl)-4,5-dihydro-1H-imidazole-2-amine (CAS 4794-83-6) introduce an amino linker, increasing the rotatable bond count to 2 and molecular weight to 189.26 g/mol . The restricted conformational flexibility of the target compound provides a more rigid scaffold, which can enhance binding affinity through reduced entropic penalty upon target engagement and simplify conformational analysis in structure-based drug design. Additionally, the commercially available purity of ≥97% ensures batch-to-batch consistency for building block applications.

Conformational analysis Scaffold design Building block utility

Optimal Application Scenarios for 2-(2,4-Dimethylphenyl)-4,5-dihydro-1H-imidazole Based on Quantitative Differentiation Evidence


Early-Stage Lead Optimization Requiring Reduced CYP1A2-Mediated DDI Liability

The moderate CYP1A2 inhibitory potency (IC50 = 1.10 × 10³ nM) [1] makes this compound a suitable starting scaffold for programs where potent CYP1A2 inhibition is a development-limiting liability. Unlike highly potent imidazole CYP1A2 inhibitors (Ki ~71 nM), the target compound provides a wider therapeutic window for CYP1A2-mediated clearance pathways, reducing the need for early structural modifications to dial out CYP inhibition.

Imidazoline Receptor Probe Design Requiring H2-Receptor Selectivity Discrimination

Based on class-level SAR establishing that 2,4-disubstituted phenyl derivatives are weakly active or inactive at histamine H2-receptors, whereas 2,6-disubstituted analogs are active agonists [2], researchers designing imidazoline receptor probes can use this compound to minimize confounding H2-receptor-mediated chronotropic effects. This is particularly relevant for in vivo cardiovascular studies where H2 agonism would confound interpretation.

Crystalline Solid-Form Screening and High-Throughput Compound Management

With a well-defined melting point of 95–96 °C , the compound is amenable to precise gravimetric dispensing, recrystallization-based purification, and solid-form characterization—advantages not available for liquid dimethylphenyl-imidazoline analogs. This facilitates its integration into automated compound management workflows and solid-form screening cascades.

Conformationally Constrained Building Block for Fragment-Based Drug Discovery

The single rotatable bond and lower molecular weight (174.24 g/mol) relative to N-linked analogs (189.26 g/mol, 2 rotatable bonds) provide a rigid, ligand-efficient scaffold suitable for fragment-based screening and structure-guided elaboration. The commercially available purity of ≥97% supports reliable hit expansion and SAR exploration.

Quote Request

Request a Quote for 2-(2,4-dimethylphenyl)-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.